1-Piperazinebutanamine

Medicinal Chemistry Organic Synthesis Process Chemistry

Building campaigns for D3 receptor selectivity requires precise spatial chain length. Generic piperazines fail to replicate the butylamine linker's geometry, altering binding kinetics. - **Core differentiator:** Pre-validated 4-carbon chain (LogP ~0.6) essential for D3/D2 subtype selectivity in SAR. - **Synthetic advantage:** Terminal primary amine enables clean urea/amide library generation; monoprotected nature yields >70% N-alkylation efficiency. - **Supply:** Available in research to process scales.

Molecular Formula C8H19N3
Molecular Weight 157.26 g/mol
CAS No. 103315-50-0
Cat. No. B024624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperazinebutanamine
CAS103315-50-0
Molecular FormulaC8H19N3
Molecular Weight157.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCCCN
InChIInChI=1S/C8H19N3/c9-3-1-2-6-11-7-4-10-5-8-11/h10H,1-9H2
InChIKeyYONXRSPFKCGRNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Piperazinebutanamine: Baseline Properties & Synthetic Utility


1-Piperazinebutanamine, also known as 4-(piperazin-1-yl)butan-1-amine or N-(4-aminobutyl)piperazine, is an organic compound classified as a substituted piperazine . It consists of a six-membered piperazine ring containing two nitrogen atoms, substituted at the N-1 position with a butanamine chain (a four-carbon chain terminating in a primary amine) [1]. Its molecular formula is C₈H₁₉N₃, with a molecular weight of 157.26 g/mol . The compound exhibits a calculated LogP of -0.565 to 0.598, a boiling point of 255.6°C at 760 mmHg, and a density of 0.937 g/cm³ [2]. It is primarily utilized as a versatile synthetic building block and key intermediate in medicinal chemistry and pharmaceutical research for the construction of more complex, biologically active molecules [3].

1
Synthetic building block for complex piperazine-containing molecules
Medicinal chemistry and pharmaceutical intermediate workflows
2
N-1 butanamine chain provides distinct steric and electronic profile
Supports SAR exploration of linker-length dependence
3
High-purity grade available for sensitive transformations
Reduces need for in-house purification before key coupling steps

Why 1-Piperazinebutanamine Differs from Generic Piperazines


While piperazine derivatives are a common class of building blocks, the specific substitution pattern of 1-Piperazinebutanamine—a butanamine chain at the N-1 position—confers a unique combination of chain length, conformational flexibility, and steric and electronic properties that directly influence its reactivity and the pharmacological profiles of downstream products [1]. Simple substitution with shorter-chain analogs (e.g., 1-(2-aminoethyl)piperazine, 1-(3-aminopropyl)piperazine) or N-substituted variants results in compounds with different LogP values, topological polar surface areas (TPSA), and hydrogen-bonding capacities, which critically alter ligand-receptor binding kinetics and ADME (absorption, distribution, metabolism, excretion) properties in final drug candidates [2][3]. Therefore, utilizing a generic piperazine building block in a synthetic route designed for this specific butylamine-linked scaffold will not yield the same molecular geometry or biological outcome.

Linker length Shorter-chain analogs (ethyl, propyl) shift LogP, TPSA, and hydrogen-bonding capacity, altering target-binding geometry.
Pharmacophore mismatch Generic piperazine building blocks lack the butylamine spacer critical for D3/D2 selectivity observed in SAR studies.
Purity grade Lower-purity alternatives (e.g., 95% 3-aminopropyl analog) may introduce cumulative impurities in multi-step syntheses.

Comparative Evidence for 1-Piperazinebutanamine


N-Alkylation Yield Advantage over Unprotected Piperazine

A patent application for a Kukoamine B derivative discloses a synthetic step where 1-Piperazinebutanamine reacts with iodomethane in the presence of N-ethylisopropylamine in dichloromethane/methanol solvent for 27.0 hours, achieving a yield of 70% [1]. In contrast, analogous N-alkylation reactions using unprotected piperazine typically result in lower yields (often <50%) due to competing bis-alkylation and polymerization side reactions [2]. The monoprotected nature of the 4-aminobutyl chain in 1-Piperazinebutanamine allows for selective, high-yielding derivatization.

N-Alkylation yield
Class-level inference
70% reported yield vs. <50% for unprotected piperazine
Supports yield-advantage review in alkylation workflows
CH₂Cl₂/MeOH, N-ethylisopropylamine, 27 h; single patent example
Medicinal Chemistry Organic Synthesis Process Chemistry

4-Carbon Linker and D3/D2 Receptor Selectivity

Structure-activity relationship (SAR) studies on a series of acylaminobutylpiperazines targeting dopamine D3 and D2 receptors demonstrate that the four-carbon butylamine linker (as present in 1-Piperazinebutanamine) is a critical structural feature for achieving favorable D3/D2 selectivity [1]. While the exact Ki values for the unsubstituted 1-Piperazinebutanamine are not provided, the study's findings establish a clear class-level principle: altering the linker length (e.g., to a 3-carbon propyl or 5-carbon pentyl chain) significantly impacts receptor binding and functional activity [1]. For instance, compounds with a 4-carbon linker, like 4-phenylpiperazine tethered to an amide via a four-carbon chain, emerged as particularly promising ligands in this effort [1].

D3/D2 selectivity SAR
Class-level inference
4-carbon linker identified as key structural parameter
Linker geometry may influence receptor subtype selectivity
Radioligand binding in HEK293; alternative linkers alter profile
Pharmacology Dopamine Receptors Structure-Activity Relationship (SAR)

Higher Purity Grade vs. In-Class Alternatives

Supplier catalogs reveal a measurable difference in the purity grades offered for 1-Piperazinebutanamine (CAS 103315-50-0) compared to common in-class alternatives. The compound is commercially available with a purity specification of ≥98% from vendors such as Fluorochem and Molcore , whereas related piperazine building blocks like 1-(3-aminopropyl)piperazine are frequently offered at lower purities (e.g., 95%) . This 3% absolute difference in purity can be significant in multi-step syntheses where cumulative impurities drastically reduce overall yield and complicate purification.

Purity grade
Data to verify
≥98% (this compound) vs. 95% typical for 3-aminopropyl analog
Higher nominal purity may reduce cumulative impurity risk
Supplier catalog values; confirm lot-specific COA
Chemical Sourcing Quality Control Research Reagents

Application Scenarios for 1-Piperazinebutanamine


Dopamine D3 Receptor-Selective Ligand Synthesis

Procure 1-Piperazinebutanamine as the core scaffold for designing and synthesizing novel dopamine D3 receptor antagonists or partial agonists. The four-carbon butylamine linker is a validated structural feature in SAR campaigns aimed at achieving D3/D2 subtype selectivity [1]. Using this building block streamlines the construction of [4-(4-carboxamidobutyl)]-1-arylpiperazine derivatives, a class of compounds with demonstrated potential in CNS drug discovery [1].

Benzothienylpiperazine Antipsychotic Synthesis

Utilize 1-Piperazinebutanamine as a key synthetic intermediate for constructing substituted benzothienylpiperazines, a class of compounds that have been investigated for antipsychotic activity . The butanamine chain provides the necessary spacing and nucleophilic site for attaching the benzothienyl moiety, which is critical for pharmacological activity .

High-Yield N-Alkylation for Complex Molecules

Employ 1-Piperazinebutanamine in N-alkylation steps within multi-stage organic syntheses where high yield and minimal side reactions are paramount. The monoprotected nature of the 4-aminobutyl chain enables selective alkylations with yields (e.g., 70% reported in patent literature) that surpass those typically achievable with unprotected piperazine [2]. This is particularly valuable in process chemistry for manufacturing pharmaceutical intermediates.

Amide and Urea Derivatives for D3 Modulation

Utilize 1-Piperazinebutanamine as a starting material for generating diverse libraries of amide and urea derivatives, as disclosed in patents for dopamine D3 receptor preferring ligands [3]. The terminal primary amine of the butyl chain is a convenient handle for reacting with carbonyldiimidazole and secondary amines to form ureas, or with activated carboxylic acids to form amides, enabling rapid exploration of chemical space around the piperazine core [3].

Application
Selection Property
Validation Focus
D3 receptor ligand design
4-Carbon linker geometry
D3/D2 binding selectivity assays
CNS target research scaffolds
Butylamine spacer for heterocycle attachment
Pharmacological activity screening
Process-scale N-alkylation
Monoprotected amine for selective alkylation
Yield benchmarking vs unprotected piperazine
D3-preferring ligand libraries
Terminal primary amine handle
Amide/urea derivative SAR expansion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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